molecular formula C20H15ClN4O2 B2615193 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251581-96-0

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2615193
CAS No.: 1251581-96-0
M. Wt: 378.82
InChI Key: ADJHCYSGTCIMBN-UHFFFAOYSA-N
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Description

The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one is a heterocyclic compound that features a unique combination of oxadiazole and pyridazinone moieties

Scientific Research Applications

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one: has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under reflux conditions.

    Formation of the pyridazinone ring: This involves the cyclization of a hydrazine derivative with a diketone or a similar compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dimethylphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c1-12-8-13(2)10-16(9-12)25-7-6-17(26)18(23-25)20-22-19(24-27-20)14-4-3-5-15(21)11-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJHCYSGTCIMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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